molecular formula C9H9NO B3262368 2-methyl-1H-indol-7-ol CAS No. 354573-94-7

2-methyl-1H-indol-7-ol

Cat. No. B3262368
Key on ui cas rn: 354573-94-7
M. Wt: 147.17 g/mol
InChI Key: PMPBAZBDCFFSEP-UHFFFAOYSA-N
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Patent
US07388020B2

Procedure details

Benzhydryl-2-methyl-1H-indol-7-yl-ether (85 mg, 0.271 mmol) in methanol (MeOH) (3 mL) and toluene (3 mL) was hydrogenated in the presence of 20% palladium hydroxide (Pd(OH)2) (40 mg) at 40 p.s.i for 70 min at room temperature. The catalyst was filtered off, filtrate concentrated and the residue purified by silica gel flash chromatography to give subtitled compound (20 mg).
Name
Benzhydryl-2-methyl-1H-indol-7-yl-ether
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][C:21]=2[O:23]C2C=CC=C3C=2N(C(C2C=CC=CC=2)C2C=CC=CC=2)C(C)=C3)[CH:16]=[C:15]1[CH3:47])(C1C=CC=CC=1)C1C=CC=CC=1>CO.C1(C)C=CC=CC=1.[OH-].[Pd+2].[OH-]>[CH3:47][C:15]1[NH:14][C:22]2[C:17]([CH:16]=1)=[CH:18][CH:19]=[CH:20][C:21]=2[OH:23] |f:3.4.5|

Inputs

Step One
Name
Benzhydryl-2-methyl-1H-indol-7-yl-ether
Quantity
85 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(=CC2=CC=CC(=C12)OC=1C=CC=C2C=C(N(C12)C(C1=CC=CC=C1)C1=CC=CC=C1)C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
40 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
filtrate concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel flash chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=C(C=CC=C2C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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